

An In-depth Technical Guide to 2-Propylpyridin-4-ol

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Compound of Interest

Compound Name: 2-Propylpyridin-4-ol

Cat. No.: B1321395

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This technical guide provides a comprehensive overview of **2-Propylpyridin-4-ol**, a substituted pyridine derivative. Aimed at researchers, scientists, and professionals in drug development, this document collates the available chemical data, proposes a synthetic pathway, and outlines a general framework for the characterization and safety assessment of this molecule. Given the limited publicly available information on this specific compound, this guide also draws upon established principles in pyridine chemistry to offer valuable insights.

Core Identifiers and Chemical Structure

2-Propylpyridin-4-ol is a heterocyclic compound featuring a pyridine ring substituted with a propyl group at the 2-position and a hydroxyl group at the 4-position. The accurate identification of a chemical entity is paramount for research and development, ensuring reproducibility and regulatory compliance.

The primary identifiers for **2-Propylpyridin-4-ol** are summarized in the table below.

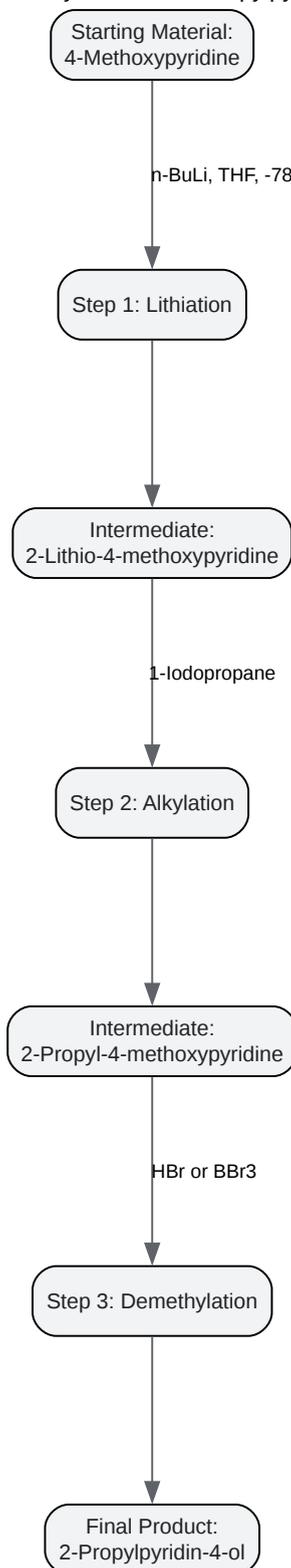
Identifier	Value	Source
CAS Number	1159814-21-7	[1][2]
Molecular Formula	C8H11NO	[2]
IUPAC Name	2-propylpyridin-4-ol	
Molecular Weight	137.18 g/mol	
Canonical SMILES	CCCc1cc(O)cnc1	

Synthesis of 2-Propylpyridin-4-ol: A Proposed Methodological Approach

While specific, peer-reviewed synthesis protocols for **2-Propylpyridin-4-ol** are not readily available in the current literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of substituted 4-hydroxypyridines.[3] The following proposed multi-step synthesis is presented as a starting point for experimental design.

Proposed Synthetic Pathway

Proposed Synthesis of 2-Propylpyridin-4-ol



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Caption: Proposed synthetic pathway for **2-Propylpyridin-4-ol**.

Experimental Protocol (Hypothetical)

Step 1: Directed Ortho-Metalation of 4-Methoxypyridine

- To a solution of 4-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.
- Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate. The causality behind this step lies in the directing effect of the methoxy group, which facilitates the deprotonation at the adjacent C2 position.

Step 2: Alkylation with 1-Iodopropane

- To the solution containing the 2-lithio-4-methoxypyridine, add 1-iodopropane dropwise at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. This classical nucleophilic substitution introduces the propyl group onto the pyridine ring.

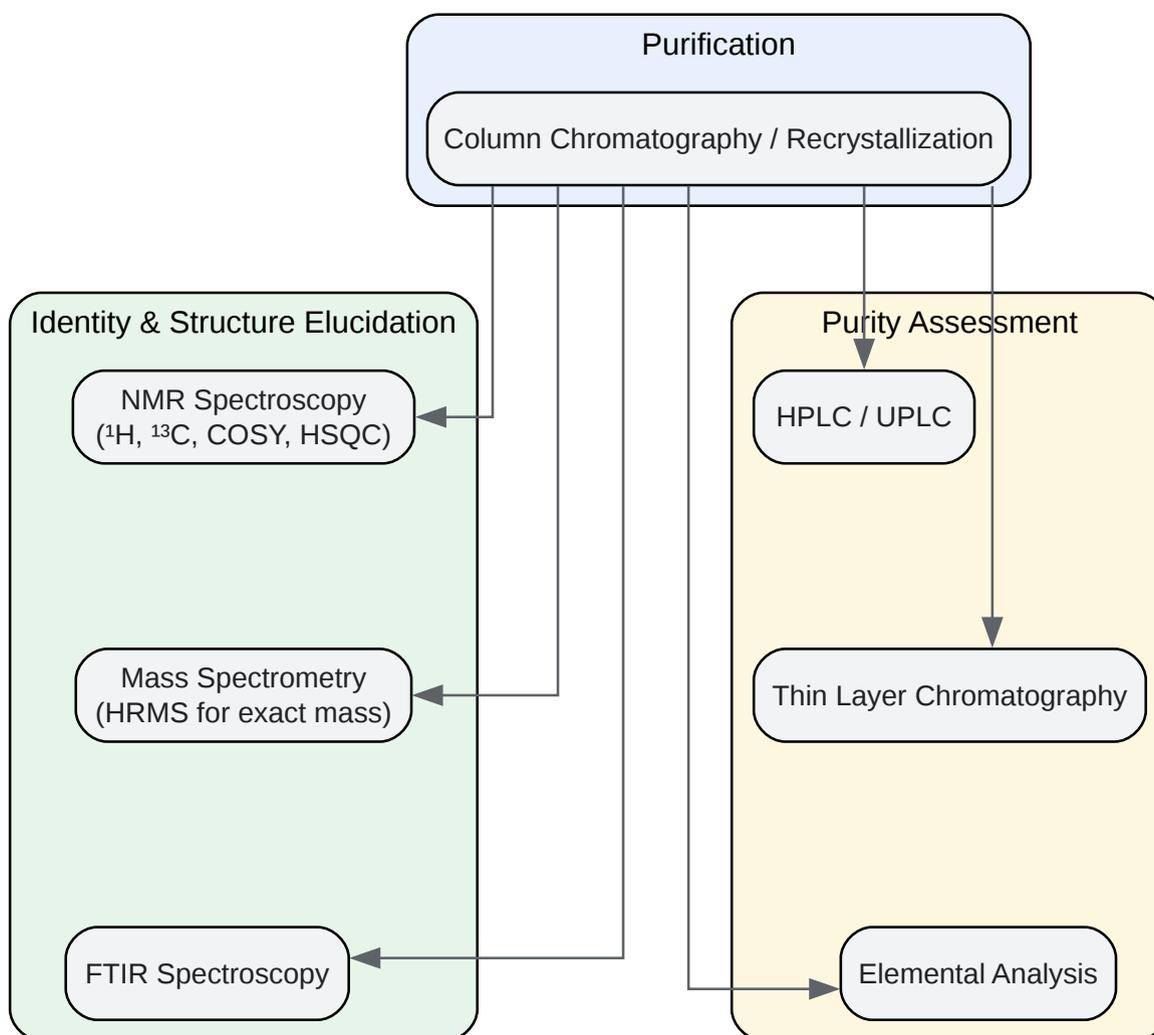
Step 3: Demethylation to Yield **2-Propylpyridin-4-ol**

- Following the alkylation, the reaction is quenched, and the crude 2-propyl-4-methoxypyridine is extracted and purified.
- The purified intermediate is then subjected to demethylation. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). This step is crucial for converting the methoxy ether into the desired hydroxyl group.
- The final product, **2-Propylpyridin-4-ol**, would then be isolated and purified using standard techniques such as column chromatography or recrystallization.

Characterization and Analytical Workflow

Due to the absence of published experimental data for **2-Propylpyridin-4-ol**, a standard workflow for the characterization of a novel chemical entity is presented. This self-validating system ensures the identity, purity, and structure of the synthesized compound.

Workflow for Characterization of a Novel Chemical Entity



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Caption: A standard workflow for the characterization of a synthesized chemical compound.

Physicochemical and Toxicological Properties

There is a notable lack of experimentally determined physicochemical and toxicological data for **2-Propylpyridin-4-ol** in the public domain.

A Safety Data Sheet (SDS) for **2-Propylpyridin-4-ol** indicates that, to the best of the supplier's knowledge, the toxicological properties of this compound have not been thoroughly

investigated.[1] Therefore, it is imperative to handle this chemical with appropriate caution, utilizing personal protective equipment (PPE) and working in a well-ventilated area.

For related compounds like 2-propylpyridine, hazards include flammability and irritation to the skin, eyes, and respiratory system.[4] However, it is crucial to reiterate that these properties cannot be directly extrapolated to **2-Propylpyridin-4-ol** without experimental validation.

Potential Applications in Research and Drug Development

The 4-hydroxypyridine scaffold is present in a variety of biologically active molecules and natural products. These compounds have shown a range of activities, including antifungal, antibacterial, and cytotoxic effects. The presence of both a lipophilic propyl group and a polar hydroxyl group on the pyridine ring of **2-Propylpyridin-4-ol** suggests it could be an interesting candidate for screening in various biological assays.

Potential areas of investigation for this molecule could include:

- **Medicinal Chemistry:** As a building block for the synthesis of more complex molecules with potential therapeutic applications.
- **Agrochemical Research:** As a starting point for the development of new herbicides or fungicides.
- **Materials Science:** Investigation of its properties as a ligand in coordination chemistry or for the development of functional materials.

Conclusion

2-Propylpyridin-4-ol (CAS 1159814-21-7) represents a sparsely studied chemical entity. This guide has provided its core identifiers and proposed a logical, though hypothetical, synthetic route based on established chemical principles. The outlined characterization workflow provides a robust framework for any researcher undertaking the synthesis and analysis of this compound. The lack of safety and biological data underscores the need for careful handling and further investigation to unlock the potential of this and similar substituted pyridines in various scientific disciplines.

References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propylpyridin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321395#2-propylpyridin-4-ol-cas-number-and-identifiers]

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